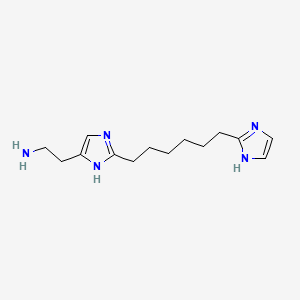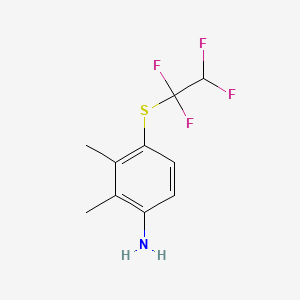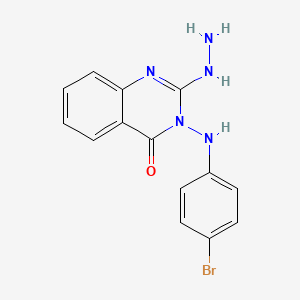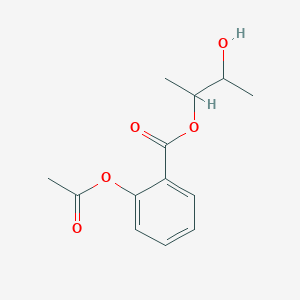![molecular formula C24H16N2O7S B14340308 1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105113-03-9](/img/structure/B14340308.png)
1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a chemical compound characterized by its complex structure, which includes sulfinyl, phenylene, and nitrobenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with sulfur dichloride to form 4-nitrophenyl sulfinyl chloride. This intermediate is then reacted with 4-hydroxybenzene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene).
Reduction: 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets through its functional groups. The sulfinyl group can form reversible covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene): Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene): Similar structure but with amino groups instead of nitro groups.
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(4-nitrobenzene): Similar structure but with nitro groups in different positions.
Uniqueness
1,1’-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is unique due to the presence of both sulfinyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
105113-03-9 |
|---|---|
分子式 |
C24H16N2O7S |
分子量 |
476.5 g/mol |
IUPAC名 |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfinylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O7S/c27-25(28)17-3-1-5-21(15-17)32-19-7-11-23(12-8-19)34(31)24-13-9-20(10-14-24)33-22-6-2-4-18(16-22)26(29)30/h1-16H |
InChIキー |
IQCZRFGFUQYNAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)


![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![8,9-Dihydro-2H-pyrano[2,3-f]quinoline-4,10(3H,7H)-dione](/img/structure/B14340272.png)





